molecular formula C10H9F8N3O2 B14056212 N-Methoxy-N,1-dimethyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide

N-Methoxy-N,1-dimethyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B14056212
M. Wt: 355.18 g/mol
InChI Key: WJQGYXMMKOZVJX-UHFFFAOYSA-N
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Description

N-Methoxy-N,1-dimethyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of perfluoroethyl and trifluoromethyl groups, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N,1-dimethyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of Perfluoroethyl and Trifluoromethyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as perfluoroethyl iodide and trifluoromethyl iodide.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N,1-dimethyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials with unique properties due to the presence of fluorinated groups.

Mechanism of Action

The mechanism of action of N-Methoxy-N,1-dimethyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorinated groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Methoxy-N,1-dimethyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Unique due to the presence of both perfluoroethyl and trifluoromethyl groups.

    N-Methoxy-N,1-dimethyl-3-(perfluoroethyl)-1H-pyrazole-5-carboxamide: Lacks the trifluoromethyl group.

    N-Methoxy-N,1-dimethyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Lacks the perfluoroethyl group.

Uniqueness

The combination of perfluoroethyl and trifluoromethyl groups in this compound imparts unique chemical properties such as increased lipophilicity, metabolic stability, and potential biological activity.

Properties

Molecular Formula

C10H9F8N3O2

Molecular Weight

355.18 g/mol

IUPAC Name

N-methoxy-N,2-dimethyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C10H9F8N3O2/c1-20-5(7(22)21(2)23-3)4(9(13,14)15)6(19-20)8(11,12)10(16,17)18/h1-3H3

InChI Key

WJQGYXMMKOZVJX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C(=O)N(C)OC

Origin of Product

United States

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